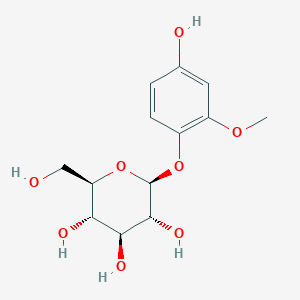
Acide 2-(2-iminopyridin-1(2H)-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iminopyridin-1(2H)-yl)acetic acid is an organic compound that features a pyridine ring with an imino group and an acetic acid moiety
Applications De Recherche Scientifique
Chemistry: 2-(2-Iminopyridin-1(2H)-yl)acetic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules, which can provide insights into its biological activity and potential therapeutic applications.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In industrial applications, 2-(2-Iminopyridin-1(2H)-yl)acetic acid is used in the synthesis of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iminopyridin-1(2H)-yl)acetic acid typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the imino and acetic acid functionalities. One common method involves the reaction of 2-chloropyridine with potassium cyanate, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of 2-(2-Iminopyridin-1(2H)-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: 2-(2-Iminopyridin-1(2H)-yl)acetic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, resulting in different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine-substituted pyridines.
Mécanisme D'action
The mechanism by which 2-(2-Iminopyridin-1(2H)-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Imidazole-1-carbothioic acid (2-imino-2H-pyridin-1-yl)-amide: This compound shares a similar pyridine ring structure but differs in the presence of a carbothioic acid group.
Uniqueness: 2-(2-Iminopyridin-1(2H)-yl)acetic acid is unique due to its combination of an imino group and an acetic acid moiety, which imparts distinct chemical and biological properties compared to other pyridine derivatives.
Propriétés
IUPAC Name |
2-(2-iminopyridin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-3-1-2-4-9(6)5-7(10)11/h1-4,8H,5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIQIZYEPWPVKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=N)N(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451177 |
Source


|
| Record name | (2-Imino-2H-pyridin-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126202-06-0 |
Source


|
| Record name | (2-Imino-2H-pyridin-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)


